1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone
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Overview
Description
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Piperidine Introduction: The attachment of a piperidine ring to the aromatic system.
Ethanone Formation: The final step involves the formation of the ethanone moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The piperidine ring enhances its solubility and bioavailability. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone can be compared with similar compounds, such as:
1-(4-(4-Chloro-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-(4-Bromo-2-(methyl)phenyl)piperidin-1-YL)ethanone: Similar structure but with a methyl group instead of trifluoromethyl.
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)propanone: Similar structure but with a propanone moiety instead of ethanone.
Properties
Molecular Formula |
C14H15BrF3NO |
---|---|
Molecular Weight |
350.17 g/mol |
IUPAC Name |
1-[4-[4-bromo-2-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H15BrF3NO/c1-9(20)19-6-4-10(5-7-19)12-3-2-11(15)8-13(12)14(16,17)18/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
APYOQLPJFMMWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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